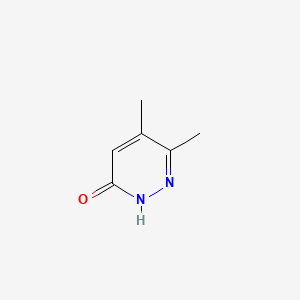

5,6-dimethylpyridazin-3(2H)-one

Description

BenchChem offers high-quality 5,6-dimethylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPAHXPYSVABCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-dimethylpyridazin-3(2H)-one

Foreword: The Significance of the Pyridazinone Scaffold

The pyridazinone nucleus is a privileged heterocyclic motif that commands significant attention across the pharmaceutical and agrochemical sciences. Its inherent chemical versatility and ability to engage with a multitude of biological targets have established it as a cornerstone in the development of novel therapeutic agents and crop protection technologies. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, cardiotonic, antihypertensive, analgesic, anti-inflammatory, and antimicrobial effects.[1][2] The strategic functionalization of the pyridazinone ring allows for the fine-tuning of its physicochemical and biological properties, making it a perennially attractive target for synthetic and medicinal chemists. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a fundamental member of this class: 5,6-dimethylpyridazin-3(2H)-one.

I. Strategic Approach to the Synthesis of 5,6-dimethylpyridazin-3(2H)-one

The most direct and widely employed strategy for the construction of the pyridazin-3(2H)-one ring system is the cyclocondensation of a γ-keto acid or its ester equivalent with hydrazine.[3] This approach offers a robust and convergent pathway to the desired heterocyclic core. For the specific synthesis of 5,6-dimethylpyridazin-3(2H)-one, the requisite precursor is 4-methyl-3-oxopentanoic acid or its corresponding ester, methyl 4-methyl-3-oxopentanoate.[3]

A. Synthesis of the γ-Keto Acid Precursor: 4-Methyl-3-oxopentanoic Acid

The synthesis of 4-methyl-3-oxopentanoic acid can be achieved through various established methodologies in organic synthesis. One common approach involves the Claisen condensation of a ketone with an ester, followed by hydrolysis and decarboxylation. Alternatively, methods starting from more elaborate building blocks are also documented. For the purpose of this guide, we will focus on a conceptually straightforward approach.

B. The Core Cyclocondensation Reaction

The pivotal step in the synthesis is the reaction of the γ-keto acid, 4-methyl-3-oxopentanoic acid, with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbon of the ketone, followed by an intramolecular cyclization and dehydration to furnish the stable pyridazinone ring.

II. Reaction Mechanism: A Step-by-Step Elucidation

The formation of the pyridazinone ring from a γ-keto acid and hydrazine is a classic example of a cyclocondensation reaction. The mechanism can be understood through the following key steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl carbon of the γ-keto acid. This is followed by a proton transfer and subsequent elimination of a water molecule to form a hydrazone intermediate.[4][5]

-

Intramolecular Acyl Substitution: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl carbon.

-

Cyclization and Dehydration: This intramolecular attack leads to a cyclic tetrahedral intermediate, which subsequently eliminates a molecule of water to form the stable, aromatic pyridazinone ring.

The overall transformation is a thermodynamically driven process, favored by the formation of the stable heterocyclic ring and the elimination of water.[6]

Caption: Mechanism of Pyridazinone Formation.

III. Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of 5,6-dimethylpyridazin-3(2H)-one, starting from readily available precursors.

A. Protocol 1: Synthesis of Methyl 4-methyl-3-oxopentanoate

This protocol outlines the synthesis of the γ-keto ester precursor.

Materials:

-

Methyl isobutyrate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for reflux, extraction, and distillation

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.0 equivalent) and anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

A mixture of methyl isobutyrate (1.0 equivalent) and methyl acetate (1.2 equivalents) is added dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford pure methyl 4-methyl-3-oxopentanoate.[3]

B. Protocol 2: Synthesis of 5,6-dimethylpyridazin-3(2H)-one

This protocol details the final cyclocondensation step.

Materials:

-

Methyl 4-methyl-3-oxopentanoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Standard glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-methyl-3-oxopentanoate (1.0 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.

-

The reaction mixture is then heated to reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting residue is triturated with cold water to induce precipitation.

-

The solid product is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum to yield 5,6-dimethylpyridazin-3(2H)-one as a crystalline solid.[7]

Caption: Overall Synthetic Workflow.

IV. Comprehensive Characterization of 5,6-dimethylpyridazin-3(2H)-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for 5,6-dimethylpyridazin-3(2H)-one.

A. Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol), sparingly soluble in water.[2][8] |

B. Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 5,6-dimethylpyridazin-3(2H)-one are predicted based on the analysis of similar structures.[9][10]

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyridazinone ring.

-

δ ~6.9 ppm (s, 1H): This singlet is attributed to the vinylic proton at the C4 position.

-

δ ~2.2 ppm (s, 3H): This singlet corresponds to the methyl protons at the C6 position.

-

δ ~2.0 ppm (s, 3H): This singlet is assigned to the methyl protons at the C5 position.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160 ppm: Carbonyl carbon (C3).

-

δ ~145 ppm: Quaternary carbon at C6.

-

δ ~135 ppm: Vinylic carbon at C4.

-

δ ~125 ppm: Quaternary carbon at C5.

-

δ ~20 ppm: Methyl carbon at C6.

-

δ ~15 ppm: Methyl carbon at C5.

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected Characteristic Absorption Bands (KBr, cm⁻¹):

-

3200-3000 (broad): N-H stretching vibration of the amide.[11]

-

~1660 (strong): C=O stretching vibration of the cyclic amide (lactam).[9]

-

~1600: C=N stretching vibration within the ring.

-

~1450 & ~1370: C-H bending vibrations of the methyl groups.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Data (Electron Ionization, EI):

-

Molecular Ion (M⁺): m/z = 124. This peak confirms the molecular weight of the compound.[12]

-

Key Fragmentation Peaks: Fragmentation is expected to involve the loss of CO, N₂, and methyl radicals, leading to characteristic fragment ions.

V. Conclusion and Future Perspectives

This guide has detailed a reliable and well-established pathway for the synthesis of 5,6-dimethylpyridazin-3(2H)-one, a foundational molecule in the diverse family of pyridazinones. The provided protocols and characterization data serve as a practical resource for researchers in organic synthesis and drug discovery. The inherent reactivity of the pyridazinone ring, particularly at the N2 position, opens avenues for further derivatization to explore novel chemical space and develop compounds with tailored biological activities. Future work could focus on the diversification of this core structure and the comprehensive evaluation of its pharmacological potential.

VI. References

-

Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. (2025). BenchChem.

-

Benchat, N., Benalla, A., El Kalai, F., Ramdani, M., & Daoui, S. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. Molbank, 2008(4), M580.

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-442.

-

Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one: Application Notes and Protocols. (2025). BenchChem.

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). PubMed.

-

Process for the preparation of 3-oxopentanoic acid alkyl esters. (n.d.). Google Patents.

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(5), 397-402.

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace.

-

Physical and Chemical Properties of Pyridine. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf.

-

Methyl 3-oxopentanoate for synthesis. (n.d.). Sigma-Aldrich.

-

Application Notes and Protocols for the Synthesis of Pyridazin-3-one Derivatives. (2025). BenchChem.

-

Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange.

-

Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2009). ResearchGate.

-

Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2013). Der Pharma Chemica, 5(3), 1-7.

-

Methyl 3-oxopentanoate for synthesis. (n.d.). PrepChem.com.

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2016). Molecules, 21(11), 1474.

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2023). Molbank, 2023(1), M1569.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molbank, 2018(4), M1011.

-

Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. (2023). Organic Chemistry. OpenStax.

-

Pyridazine. (n.d.). NIST WebBook.

-

4-Methyl-3-oxopentanoic Acid Methyl Ester. (n.d.). Simson Pharma Limited.

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). Molecules, 24(18), 3404.

-

Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. (2013). Growing Science.

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (2023). Organic Chemistry. OpenStax.

-

Spectral investigation and normal coordinate analysis of piperazine. (2007). Indian Journal of Pure & Applied Physics, 45, 635-639.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry, 18, 1366–1413.

-

The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis. (2025). BenchChem.

-

Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. (2021). Longdom Publishing.

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 753–764.

-

Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. (2024). Pearson.

-

Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2021). Current Advances in Chemistry and Biochemistry, 2.

-

2,5-Dimethylpyridine. (n.d.). PubChem.

-

Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. (n.d.). Organic Syntheses.

-

1,3-Dioxane-4,6-dione, 2,2-dimethyl-. (n.d.). NIST WebBook.

-

EPA/NIH Mass Spectral Data Base. (1978). GovInfo.

-

EPA/NIH mass spectral data base. (n.d.). NIST Technical Series Publications.

-

Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. (n.d.). Google Patents.

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. stm.bookpi.org [stm.bookpi.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one | MDPI [mdpi.com]

- 12. growingscience.com [growingscience.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-dimethylpyridazin-3(2H)-one

Introduction: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a guiding mantra. The journey from a promising hit compound to a marketable therapeutic is long and fraught with attrition. A significant proportion of these failures can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) are not mere descriptors; they are fundamental determinants of a drug's ultimate in vivo performance, influencing everything from oral bioavailability to off-target toxicity.[1]

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its capacity to interact with a diverse array of biological targets and forming the core of numerous bioactive agents.[2] Derivatives have shown promise in areas including cardiovascular diseases and oncology.[3] This guide focuses on a specific derivative, 5,6-dimethylpyridazin-3(2H)-one, providing a comprehensive technical overview of its core physicochemical properties. For researchers and drug development professionals, understanding these characteristics is the first step in rationally designing new chemical entities based on this versatile scaffold, thereby enabling the systematic optimization of structure-activity relationships (SAR) and structure-property relationships (SPR).[2]

This document provides an in-depth analysis of the key physicochemical attributes of 5,6-dimethylpyridazin-3(2H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality, computationally predicted values from validated algorithms, a common and essential practice in early-stage drug discovery.[4] Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing a robust framework for researchers to validate these predictions in the laboratory.

Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identification details for 5,6-dimethylpyridazin-3(2H)-one are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5,6-dimethylpyridazin-3(2H)-one | N/A |

| CAS Number | 100114-19-0 | [2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | N/A |

| Canonical SMILES | CC1=C(C)C=C(NNC1=O) | N/A |

Core Physicochemical Properties: A Predictive and Practical Analysis

The interplay of a molecule's lipophilicity, solubility, and acidity dictates its journey through the body. The following sections delve into these critical parameters for 5,6-dimethylpyridazin-3(2H)-one, presenting predicted values and the experimental methodologies required for their validation.

Summary of Predicted Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties for 5,6-dimethylpyridazin-3(2H)-one. These in silico values serve as a crucial baseline for guiding experimental design and resource allocation in the early phases of drug discovery.

| Physicochemical Property | Predicted Value | Prediction Tool/Method |

| Lipophilicity (logP) | 0.45 | Chemicalize |

| Aqueous Solubility (logS) | -1.16 | SwissADME (ESOL Model) |

| Acidic pKa | 10.11 (Amide N-H) | Chemicalize |

| Basic pKa | 0.51 (Pyridazine N) | Chemicalize |

Note: These values are computationally predicted and require experimental verification.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Scientific Rationale: Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (logP), is arguably one of the most critical physicochemical parameters in drug design. It describes a molecule's distribution between a nonpolar (octanol, mimicking lipid bilayers) and a polar (aqueous) phase. This balance is paramount: sufficient lipophilicity is required for a compound to passively diffuse across cell membranes and reach its target, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and a higher propensity for off-target binding and toxicity. For orally administered drugs, a logP value typically between 1 and 3 is often considered optimal, though this is highly dependent on the specific target and therapeutic area.

Predicted Value for 5,6-dimethylpyridazin-3(2H)-one: The predicted logP of 0.45 suggests that this molecule is predominantly hydrophilic. This indicates it is likely to have good aqueous solubility but may face challenges in passively crossing biological membranes.

The traditional shake-flask method for logP determination, while accurate, is low-throughput. Reversed-phase HPLC offers a rapid and reliable alternative for estimating logP values across a wide range of lipophilicities.[5] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.

Methodology:

-

Preparation of Standards: A series of reference compounds with well-established logP values spanning the expected range (e.g., -1 to 5) are prepared as stock solutions in a suitable solvent (e.g., methanol).

-

Calibration Curve Construction:

-

Each standard is injected onto a C18 HPLC column.

-

The retention time (t_R_) for each standard is recorded.

-

The dead time (t_0_), or the retention time of a non-retained compound (e.g., uracil), is also determined.

-

The capacity factor (k') is calculated for each standard using the formula: k' = (t_R_ - t_0_) / t_0_.

-

A calibration curve is generated by plotting the known logP values of the standards against their corresponding log(k') values. A linear regression analysis is performed to establish the relationship.[5]

-

-

Sample Analysis:

-

A solution of 5,6-dimethylpyridazin-3(2H)-one is prepared and injected into the same HPLC system under identical conditions.

-

Its retention time is measured, and its log(k') value is calculated.

-

-

logP Determination: The logP of 5,6-dimethylpyridazin-3(2H)-one is then interpolated from the calibration curve using its calculated log(k') value.

Caption: Workflow for equilibrium solubility via the shake-flask method.

Ionization State: The Acid Dissociation Constant (pKa)

Scientific Rationale: The vast majority of drugs are weak acids or weak bases. The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This property is critical because the ionization state of a molecule profoundly affects its solubility, permeability, and interaction with its biological target. For instance, the neutral form of a drug is generally more lipophilic and better able to cross cell membranes, while the ionized form is often more water-soluble. The pKa value allows researchers to predict the predominant charge state of a compound in different physiological compartments, such as the acidic environment of the stomach (pH ~1-3) versus the near-neutral pH of the blood and intestines (pH ~6.5-7.4).

[6]Predicted Values for 5,6-dimethylpyridazin-3(2H)-one:

-

Acidic pKa (10.11): This value is attributed to the proton on the amide nitrogen (N-H). As this pKa is well above physiological pH, this group will exist almost exclusively in its neutral, protonated form throughout the body.

-

Basic pKa (0.51): This value corresponds to the protonation of the second nitrogen atom in the pyridazine ring. Being a very low value, this site will be predominantly neutral and unprotonated at all physiological pHs. Collectively, these predicted values suggest that 5,6-dimethylpyridazin-3(2H)-one will exist as a neutral molecule under all relevant physiological conditions.

Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

System Calibration: The pH meter and electrode are meticulously calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements. 2[6]. Sample Preparation: A known concentration of 5,6-dimethylpyridazin-3(2H)-one is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited. The solution's ionic strength is kept constant with an inert salt like KCl. 3[6]. Titration:

-

To determine the acidic pKa, the solution is titrated with a standardized strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa, the solution is first acidified (e.g., with 0.1 M HCl to pH ~1) and then back-titrated with the standardized strong base.

-

The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to stabilize.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

The equivalence point(s) are identified as the inflection point(s) on the curve (where the slope, dpH/dV, is maximal).

-

The pKa is determined from the pH value at the half-equivalence point (the point at which half the volume of titrant needed to reach the equivalence point has been added). At this specific point, pH = pKa.

-

[7]Workflow Diagram: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Characteristics

Note: To date, publicly accessible, experimentally determined spectra for 5,6-dimethylpyridazin-3(2H)-one have not been identified. In such instances, a common and valuable practice is to analyze the spectra of a close structural analog to predict the key features of the target compound. For this purpose, we will refer to data for 6-methylpyridazin-3(2H)-one (CAS: 13327-27-0).

[7]#### ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data for pyridazin-3-one derivatives, the following assignments for 5,6-dimethylpyridazin-3(2H)-one can be predicted.

[4]* C=O (Carbonyl): The amide carbonyl carbon (C3) is expected to be the most downfield signal, typically appearing in the range of δ 160-165 ppm .

-

C=C (Olefinic/Aromatic): The carbons of the pyridazine ring are expected in the aromatic/olefinic region.

-

C5 and C6: These carbons, being attached to methyl groups and adjacent to the ring nitrogens, would likely appear in the δ 135-150 ppm range.

-

C4: This olefinic carbon would likely be the most upfield of the ring carbons, estimated to be in the δ 125-135 ppm range.

-

-

-CH₃ (Methyl): The two methyl carbons (at C5 and C6) would appear far upfield, typically in the δ 15-25 ppm range.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the proton environment of the molecule.

-

N-H (Amide): The amide proton is expected to be a broad singlet, significantly downfield, likely in the δ 10.0-13.0 ppm range, due to deshielding and potential hydrogen bonding.

-

C-H (Olefinic): The single proton on the pyridazine ring (H4) would appear as a singlet in the olefinic region, estimated to be around δ 6.5-7.5 ppm .

-

-CH₃ (Methyl): The two methyl groups at C5 and C6 would each appear as a singlet (as they have no adjacent protons to couple with). They would be found in the upfield region, likely between δ 2.0-2.5 ppm . Their chemical shifts would be similar but likely distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 5,6-dimethylpyridazin-3(2H)-one, the most characteristic absorption bands would be:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ , which is characteristic of a cyclic amide carbonyl group. *[7] C=C and C=N Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyridazine ring.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of 5,6-dimethylpyridazin-3(2H)-one, a molecule of significant interest within the versatile pyridazinone class of compounds. By integrating high-quality in silico predictions with detailed, standard operating protocols for experimental validation, this document serves as a foundational resource for researchers in drug discovery and medicinal chemistry. The predicted profile—characterized by good aqueous solubility and a consistently neutral charge state at physiological pH—suggests a favorable starting point for further development. However, its moderate lipophilicity indicates that permeability may be a key parameter to monitor and optimize in derivative design. The provided experimental workflows offer a clear and robust pathway for empirically verifying these computational predictions, ensuring that subsequent research and development efforts are built upon a solid, data-driven foundation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83346, 6-methylpyridazin-3(2H)-one. Retrieved January 16, 2026 from [Link].

-

McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207. [Link].

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved January 16, 2026, from [Link].

-

Donahue, J. J., et al. (2021). A High-Throughput Method for Lipophilicity Measurement. ACS Omega, 6(3), 2365–2371. [Link].

-

ECETOC. (2012). Measurement of Acidity (pKa). Technical Report No. 122. European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link].

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link].

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 16, 2026, from [Link].

-

Chemicalize. (n.d.). Calculations. ChemAxon. Retrieved January 16, 2026, from [Link].

-

DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 27(4), 1435-1441. [Link].

-

SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved January 16, 2026, from [Link].

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 16, 2026, from [Link].

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 16, 2026, from [Link].

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Retrieved from [Link].

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6-dimethylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5,6-dimethylpyridazin-3(2H)-one. As a molecule of interest within medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for any researcher in the field. This document moves beyond a simple data repository, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in field-proven methodologies.

The pyridazinone core is a significant scaffold in the development of therapeutic agents, known to exhibit a wide range of biological activities.[1] The precise characterization of derivatives such as 5,6-dimethylpyridazin-3(2H)-one is the foundational step in structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties for enhanced efficacy and selectivity.[2]

Strategic Workflow for Spectroscopic Elucidation

The unambiguous structural confirmation of a synthesized organic molecule like 5,6-dimethylpyridazin-3(2H)-one is not reliant on a single technique but on the convergent validation from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: Key structural features and their expected spectroscopic signatures.

¹H NMR Spectroscopy

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 8-16 scans.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 12.5 | Broad Singlet | 1H | N-H | The acidic proton of the lactam, typically downfield and broad. |

| ~ 6.8 | Singlet | 1H | H-4 | The sole vinyl proton on the pyridazinone ring. |

| ~ 2.2 | Singlet | 3H | C6-CH₃ | Methyl group adjacent to the nitrogen atom. |

| ~ 2.1 | Singlet | 3H | C5-CH₃ | Methyl group adjacent to the vinyl carbon. |

Causality: The chemical shifts are predicted based on data from similar pyridazinone structures. [3][4]The deshielding of the N-H proton is due to its acidic nature and involvement in hydrogen bonding. The vinyl proton (H-4) appears as a singlet because it has no adjacent protons with which to couple. The two methyl groups are in slightly different electronic environments, which may result in two distinct singlet signals, though they could potentially overlap.

¹³C NMR Spectroscopy

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: Acquire on the same NMR spectrometer.

-

Acquisition Parameters: A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans (e.g., 256 or more) is required.

-

Data Processing: Standard Fourier transformation and processing are applied.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C=O (C3) | The carbonyl carbon is significantly deshielded. |

| ~ 145 | C6 | Quaternary carbon adjacent to nitrogen and double bond. |

| ~ 135 | C5 | Quaternary carbon adjacent to the carbonyl group. |

| ~ 128 | C4 | The vinyl carbon atom. |

| ~ 18 | C6-CH₃ | Aliphatic methyl carbon. |

| ~ 12 | C5-CH₃ | Aliphatic methyl carbon. |

Trustworthiness: The assignment of carbon signals is based on established chemical shift ranges for pyridazinone systems. [4]The downfield signal around 160 ppm is a hallmark of the lactam carbonyl carbon. The two methyl carbons are expected in the aliphatic region (< 20 ppm). Two-dimensional NMR experiments like HSQC (correlating protons to directly attached carbons) and HMBC (correlating protons to carbons over 2-3 bonds) would be used to provide definitive, self-validating assignments of all signals.

Conclusion

The structural elucidation of 5,6-dimethylpyridazin-3(2H)-one is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides complementary and confirmatory data points that, when taken together, allow for the unambiguous assignment of the molecular structure. The protocols and predicted data presented in this guide serve as a robust framework for researchers working with this compound and its derivatives, ensuring high standards of scientific integrity and facilitating downstream applications in drug discovery and materials science.

References

-

Benchat, N., El Kalai, F., Ramdani, M., & Daoui, S. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. Molbank, 2008(3), M580. Available at: [Link]

-

de la Torre, M. C., Garijo, J., & Rodriguez, B. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545). Retrieved from [Link]

-

Karabacak, M., et al. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(3), 678. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2016). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 21(9), 1221. Available at: [Link]

-

Gomonov, K. A., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2024(1), M1776. Available at: [Link]

-

University of Wisconsin. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Pyridazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ghorab, M. M., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of ChemTech Research, 5(1), 177-183. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of 5,6-Dimethylpyridazin-3(2H)-one Bioactivity

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide focuses on a specific, yet under-explored member of this family: 5,6-dimethylpyridazin-3(2H)-one . While extensive data on this particular molecule is not yet prevalent in public literature, its structural features, particularly the dimethyl substitution, suggest a strong potential for significant bioactivity. Drawing from established screening paradigms for related pyridazinone and bioisosteric compounds, this document provides a comprehensive, technically-detailed roadmap for the systematic in vitro evaluation of 5,6-dimethylpyridazin-3(2H)-one. We will explore the causal reasoning behind assay selection, provide validated, step-by-step protocols, and outline the logic for a tiered screening approach to thoroughly characterize its bioactive potential.

Introduction: The Rationale for Screening 5,6-Dimethylpyridazin-3(2H)-one

The pyridazin-3(2H)-one core is a versatile scaffold known to interact with a variety of biological targets.[1] Its derivatives have been successfully developed into clinical candidates and marketed drugs.[1] The rationale for focusing on 5,6-dimethylpyridazin-3(2H)-one is rooted in structure-activity relationship (SAR) observations from analogous series. For instance, the substitution pattern on the pyridazinone ring is a key determinant of biological activity. The presence of small alkyl groups, such as methyl groups, can influence the molecule's lipophilicity, metabolic stability, and interaction with target binding pockets.

A compelling case for potential anti-inflammatory activity comes from studies on bioisosteric compounds like 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[5] This suggests that the 5,6-dimethyl substitution pattern on a related heterocyclic core is favorable for interaction with the COX-2 active site. Therefore, a primary focus of this guide will be the evaluation of 5,6-dimethylpyridazin-3(2H)-one as a potential anti-inflammatory agent.

Furthermore, the broader pyridazinone class has well-documented anticancer and antimicrobial properties.[2][4][6] Consequently, a comprehensive screening of 5,6-dimethylpyridazin-3(2H)-one should also include assays to probe these potential activities. This guide proposes a tiered screening approach, beginning with fundamental cytotoxicity assessments, followed by more specific functional assays.

Proposed In Vitro Screening Cascade

A logical, tiered approach is essential for efficiently evaluating the bioactivity of a novel compound. This ensures that resources are directed toward the most promising activities and provides a comprehensive understanding of the compound's biological profile.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 5. ijper.org [ijper.org]

- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of 5,6-dimethylpyridazin-3(2H)-one and its analogs

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 5,6-dimethylpyridazin-3(2H)-one and Its Analogs

Abstract

The pyridazin-3(2H)-one nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] This guide provides a comprehensive technical overview of the discovery, synthesis, and therapeutic exploration of pyridazin-3(2H)-one derivatives, with a specific focus on analogs related to 5,6-dimethylpyridazin-3(2H)-one. We will explore the fundamental synthetic strategies, delve into the extensive biological activities, and elucidate the critical structure-activity relationships (SAR) that drive the optimization of these compounds. This document is intended for researchers and professionals in drug discovery, offering field-proven insights into the development of this potent class of molecules.

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery

Pyridazin-3(2H)-one is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[4][5] This structural arrangement leads to keto-enol tautomerism and provides multiple points for chemical modification, making it a "wonder nucleus" for medicinal chemists.[1] The ability of the pyridazinone core to interact with a wide array of biological targets, including enzymes and receptors, has led to the development of compounds with a vast spectrum of pharmacological activities.[4][6] These activities range from cardiovascular and anti-inflammatory to anticancer and antimicrobial applications, cementing its status as a privileged structure in modern drug development.[1][2][4]

Caption: Keto-enol tautomerism of the pyridazin-3(2H)-one scaffold.

Synthetic Strategies for Pyridazinone Analogs

The construction of the pyridazinone ring system is a well-established field, with both classical and modern methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Synthesis: Cyclocondensation

The most fundamental and widely utilized method for constructing the pyridazinone ring involves the cyclocondensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][7] This reaction provides a direct and versatile pathway to a wide range of 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized if the aromatic pyridazinone is the target.

The causality behind this choice is its reliability and the ready availability of starting materials. The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring.

Caption: Classical synthesis of a pyridazinone via cyclocondensation.

Protocol: Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a one-pot domino hydrohydrazination and condensation reaction, a modern and efficient approach.[4][5]

Materials:

-

4-Pentynoic acid

-

Phenylhydrazine

-

Zinc Chloride (ZnCl₂)

-

Solvent (e.g., Toluene)

-

Standard glassware for reflux and work-up

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-pentynoic acid (1.0 eq) in toluene.

-

Addition of Reagents: Add phenylhydrazine (1.0 eq) to the solution.

-

Catalyst Introduction: Add zinc chloride (1.0 eq) to the reaction mixture. The ZnCl₂ acts as a Lewis acid catalyst to facilitate both the hydrohydrazination of the alkyne and the subsequent condensation.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one.[4]

Modern Synthetic Developments

Modern organic synthesis has introduced more advanced methods, including:

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for pyridazinone synthesis.[4]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are instrumental for regioselective C-C bond formation, allowing for the synthesis of 5,6-diaryl-substituted pyridazinones from halogenated precursors.[7][8] This is crucial for creating analogs with specific pharmacophores, such as those designed as combretastatin mimics.[8]

Pharmacological Profile and Therapeutic Applications

Pyridazinone derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for treating a wide range of diseases.[1][3]

Cardiovascular Activity

Many pyridazinone analogs have been developed as potent agents for treating cardiovascular diseases.[4] Their primary mechanisms of action include:

-

Vasodilation: Certain derivatives act as direct vasodilators, similar to hydralazine, making them effective antihypertensive agents.[9][10] Structure-activity relationship studies have shown that substitutions on the phenyl ring at the C-6 position can significantly modulate this activity.[9]

-

Phosphodiesterase (PDE) Inhibition: Pyridazinones are prominent inhibitors of PDE enzymes, particularly PDE3 and PDE5.[4][11] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), these compounds promote smooth muscle relaxation, leading to vasodilation and inotropic effects.[4] This mechanism is central to the action of cardiotonic drugs like pimobendan and levosimendan.

Caption: Mechanism of action for pyridazinone-based PDE3 inhibitors.

Anti-inflammatory Activity

Pyridazinone derivatives are well-documented anti-inflammatory agents.[12] A key mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3][13] Selective COX-2 inhibition offers the therapeutic benefits of traditional NSAIDs while potentially reducing gastrointestinal side effects.[13]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5a | 12.87 | 0.77 | 16.70 | [13] |

| 5f | 25.29 | 1.89 | 13.38 | [13] |

| ABT-963 | - | - | 276 | [3] |

Table 1: COX-2 Inhibitory Activity of Representative Pyridazinone Analogs.

Anticancer Activity

The pyridazinone scaffold is also a promising platform for the development of anticancer agents.[4] Derivatives have been designed to target various hallmarks of cancer:

-

Kinase Inhibition: Many pyridazinones act as inhibitors of protein kinases that are dysregulated in cancer, such as B-Raf and cyclin-dependent kinases (CDKs).[3][4] For example, structure-activity relationships have shown that an N-phenyl substitution on the pyridazinone ring can enhance inhibitory activity against the B-Raf enzyme.[4]

-

Tubulin Polymerization Inhibition: Inspired by the natural product combretastatin A-4, pyridazinone analogs have been synthesized to act as microtubule-targeting agents.[8][14] The pyridazine ring serves as a rigid scaffold to mimic the active cis-configuration of combretastatin, aiming to overcome its inherent instability.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyridazinone-based drugs relies heavily on understanding their SAR. Key insights include:

-

N-2 Position: Substitution at the 2-position of the pyridazinone ring is critical for modulating activity and selectivity. For PDE5 inhibitors, the presence of a benzyl group at this position was associated with potent and selective activity.[4]

-

C-5 and C-6 Positions: For COX-2 inhibitors, bulky aryl groups at these positions are often required for potent activity. In the case of vasodilators, substitutions on a C-6 phenyl ring can fine-tune potency.[9]

-

Fused Ring Systems: Fusing the pyridazinone core with other heterocyclic rings, such as pyrazole or triazole, can create tricyclic systems with enhanced and often novel biological activities, including potent PDE inhibition and anticancer effects.[1][4]

Conclusion and Future Directions

The 5,6-dimethylpyridazin-3(2H)-one scaffold and its analogs represent a highly versatile and pharmacologically significant class of compounds. The ease of synthesis and the ability to modulate biological activity through systematic structural modifications have made them a continuing focus of drug discovery. Future research will likely concentrate on developing derivatives with multi-target activities—for instance, compounds with both anticancer and anti-inflammatory properties—and on refining the selectivity profiles of existing candidates to create safer and more effective therapeutics. The rich chemistry and diverse biology of the pyridazinone nucleus ensure its enduring importance in the field of medicinal chemistry.

References

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed.

- The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide. Benchchem.

- The therapeutic journey of pyridazinone. Scite.ai.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

- Quantitative structure-activity relationships of 5-lipoxygenase inhibitors. Inhibitory potency of pyridazinone analogues. PubMed.

- Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed Central.

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)

- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm

- 5,6-dimethylpyridazin-3(2H)-one | 100114-19-0. Benchchem.

- Various Chemical and Biological Activities of Pyridazinone Deriv

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

- Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

structure-activity relationship (SAR) studies of 5,6-dimethylpyridazin-3(2H)-one derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5,6-Dimethylpyridazin-3(2H)-one Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Potential of the Pyridazinone Scaffold

The pyridazin-3(2H)-one nucleus is a quintessential "privileged structure" in medicinal chemistry. Its unique arrangement of nitrogen atoms and a carbonyl group imparts a favorable pharmacokinetic profile and the ability to form multiple hydrogen bonds, making it a versatile scaffold for engaging with a wide array of biological targets. From established drugs like the cardiotonic agent levosimendan to novel investigational compounds, the pyridazinone core continues to yield molecules with significant therapeutic potential.[1] This guide focuses specifically on the 5,6-dimethylpyridazin-3(2H)-one framework, a substructure that offers a robust and synthetically accessible starting point for generating diverse chemical libraries. By exploring the nuanced structure-activity relationships (SAR) of its derivatives, we can unlock rational design principles for developing next-generation therapeutics targeting inflammation, cancer, cardiovascular diseases, and beyond.[2][3]

The Core Moiety: 5,6-Dimethylpyridazin-3(2H)-one

The foundational structure, 5,6-dimethylpyridazin-3(2H)-one, serves as the anchor for our SAR exploration. The methyl groups at positions C5 and C6 are not mere placeholders; they influence the molecule's electronics and sterics, providing a defined chemical vector for further modification.[4] The primary points for derivatization are the nitrogen atom at position 2 (N-2) and the carbon atom at position 4 (C-4), allowing for systematic exploration of how different chemical functionalities impact biological activity.

General Synthesis Strategy

The synthesis of the 5,6-dimethylpyridazin-3(2H)-one core is typically achieved through a straightforward condensation reaction. A common and efficient method involves the cyclization of a γ-keto acid precursor with a hydrazine derivative. For the core itself, the reaction of diacetyl (a 1,2-dicarbonyl compound) with cyanoacetic acid hydrazide can be used to form a precursor like 4-cyano-5,6-dimethylpyridazin-3(2H)-one, which serves as a versatile intermediate for further modifications.[4]

Experimental Protocol: Synthesis of a 4-Substituted 5,6-Dimethylpyridazin-3(2H)-one Derivative

This protocol outlines a general procedure for synthesizing derivatives via a Michael addition, a key reaction for introducing substituents at the C-4 position.[5]

-

Step 1: Synthesis of the α,β-Unsaturated Precursor: Start with a suitable levulinic acid derivative to form an α,β-unsaturated pyridazinone intermediate.

-

Step 2: Michael Addition: To a solution of the α,β-unsaturated pyridazinone in a suitable solvent (e.g., ethanol), add the desired nucleophile (e.g., an indole derivative). The reaction is typically carried out at room temperature or with gentle heating.[5]

-

Step 3: Cyclization with Hydrazine: The resulting intermediate from the Michael addition is then reacted with hydrazine hydrate in a solvent like ethanol under reflux conditions. This step forms the pyridazinone ring.

-

Step 4: Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final 4-substituted 5,6-dimethylpyridazin-3(2H)-one derivative.

-

Step 5: Characterization: The structure of the final compound is confirmed using spectroscopic methods, including NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.[6]

Visualization: General Synthesis Workflow

Caption: General workflow for the synthesis of 5,6-dimethylpyridazin-3(2H)-one derivatives.

Decoding the Structure-Activity Relationship (SAR)

The therapeutic utility of 5,6-dimethylpyridazin-3(2H)-one derivatives is dictated by the nature and position of their substituents. The following sections dissect the key SAR findings based on modification points.

Impact of N-2 Substitution

The N-2 position is a critical handle for modulating the pharmacological properties of the pyridazinone scaffold. Modifications at this site directly influence the molecule's polarity, solubility, and ability to interact with receptor binding pockets.

-

Rationale for Modification: Altering the substituent at N-2 allows for fine-tuning of pharmacokinetic properties (ADME) and can introduce new binding interactions. For instance, introducing a benzyl group has been shown to be associated with potent and selective inhibitory activity toward enzymes like PDE5.[2]

-

Key Findings:

-

Small Alkyl Groups: The presence of a methyl group at N-2 is a common feature in many active pyridazinone derivatives, including the anti-inflammatory drug emorfazone.[1][7]

-

Aromatic and Heterocyclic Rings: Attaching larger aromatic or heterocyclic moieties can significantly enhance potency. The choice of the ring system and its substitution pattern is crucial for targeting specific enzymes or receptors. For example, in a series of cardiotonic agents, N,O-dibenzyl derivatives were found to be highly active vasodilators.[2]

-

Impact of C-4 Substitution: A Hub for Potency

The C-4 position offers a strategic site for introducing substituents that can project into specific sub-pockets of a biological target. This has been particularly fruitful in the development of enzyme inhibitors.

-

Rationale for Modification: The C-4 position is often solvent-exposed in enzyme active sites, making it an ideal location to add groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) to enhance binding affinity and selectivity.

-

Key Findings for Anti-Inflammatory Activity (PDE4 Inhibition):

-

A study developing phosphodiesterase type-4 (PDE4) inhibitors found that introducing an indole moiety at the C-4 position was highly beneficial for activity.[5]

-

Within this series, a 5-methoxyindole group yielded the most potent compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, which exhibited an IC₅₀ of 251 ± 18 nM against the PDE4B isoform and displayed a better selectivity profile than the reference drug, roflumilast.[5] This highlights the importance of electronic effects, where the electron-donating methoxy group enhances binding.

-

Halogenated indoles (e.g., 5-fluoro or 5-chloro) at C-4 also retained activity, suggesting that this position can tolerate a range of substituents.[5]

-

Visualization: Key SAR Insights for PDE4 Inhibition

Therapeutic Applications and Biological Targets

The versatility of the 5,6-dimethylpyridazin-3(2H)-one scaffold has led to its exploration across multiple therapeutic areas.[7][8]

Anti-Inflammatory Agents via PDE4 Inhibition

Chronic inflammatory diseases like COPD and asthma are characterized by elevated levels of pro-inflammatory mediators.[5] Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that suppresses inflammation. Inhibiting PDE4 raises intracellular cAMP levels, leading to a potent anti-inflammatory effect.

-

Mechanism of Action: 5,6-Dimethylpyridazin-3(2H)-one derivatives, particularly those with an indole moiety at C-4, have been identified as effective PDE4 inhibitors.[5] They bind to the active site of the enzyme, preventing the hydrolysis of cAMP. This leads to the downregulation of pro-inflammatory cytokines and chemokines in immune cells like macrophages.[5]

Visualization: PDE4 Inhibition Pathway

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Cardiovascular and Anticancer Potential

The broader pyridazinone class has demonstrated significant activity in cardiovascular diseases and oncology.[2] While specific SAR data for 5,6-dimethyl derivatives in these areas is less detailed in the provided context, the general principles apply.

-

Cardiovascular Effects: Many pyridazinone derivatives act as vasodilators and cardiotonic agents, often through the inhibition of phosphodiesterase 3 (PDE3).[2][9]

-

Anticancer Activity: The scaffold has been explored for antiproliferative effects against various cancer cell lines, including HCT116 colon cancer cells.[10] For example, 5-benzyl-2,6-dimethylpyridazin-3(2H)-one has been reported to have both analgesic and anticancer activity.[7] The mechanism often involves targeting key cellular processes or enzymes involved in cancer progression.

Antimicrobial Activity

Novel pyridazinone derivatives have been synthesized and screened for potential antibacterial activities against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6] While the core structure itself shows modest activity, derivatization can lead to compounds with significant potency, with MIC values in the low micromolar range.[6]

Data Summary: SAR of 5,6-Dimethylpyridazin-3(2H)-one Derivatives

| Core Structure | Position of Modification | Substituent | Biological Activity | Key Result | Reference |

| 5,6-Dimethylpyridazin-3(2H)-one | C-4 | 5-Methoxyindole | Anti-inflammatory (PDE4B Inhibition) | IC₅₀ = 251 ± 18 nM | [5] |

| 5,6-Dimethylpyridazin-3(2H)-one | C-4 | 5-Fluoroindole | Anti-inflammatory (PDE4B Inhibition) | 59% inhibition @ 20 µM | [5] |

| 5,6-Dimethylpyridazin-3(2H)-one | C-4 | 5-Nitroindole | Anti-inflammatory (PDE4B Inhibition) | 26% inhibition @ 20 µM | [5] |

| 2,6-Dimethylpyridazin-3(2H)-one | C-5 | Benzyl | Analgesic & Anticancer | Reported dual activity | [7] |

Conclusion and Future Directions

The 5,6-dimethylpyridazin-3(2H)-one scaffold is a remarkably fruitful starting point for the development of potent and selective therapeutic agents. The structure-activity relationship studies conducted to date provide a clear roadmap for medicinal chemists. The C-4 position is a hotspot for introducing moieties that can confer high potency, as exemplified by the indole derivatives for PDE4 inhibition. The N-2 position remains a key site for modulating pharmacokinetics and exploring additional binding interactions.

Future research should focus on:

-

Expanding Chemical Diversity: Exploring a wider range of heterocyclic and aromatic substituents at both the N-2 and C-4 positions to discover novel activities.

-

Multi-Target Ligands: Leveraging the scaffold's versatility to design compounds that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer or cardio-oncology.[2]

-

Computational Modeling: Using molecular docking and other in silico methods to rationalize existing SAR data and predict the activity of novel, rationally designed derivatives.

By integrating synthetic chemistry with rigorous biological evaluation and computational insights, the full potential of 5,6-dimethylpyridazin-3(2H)-one derivatives as next-generation medicines can be realized.

References

-

Title: SAR Studies of Pyridazinone Derivatives as Novel Glucan Synthase Inhibitors Source: PubMed URL: [Link]

-

Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

-

Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]

-

Title: Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. Source: ResearchGate URL: [Link]

-

Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

-

Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: ResearchGate URL: [Link]

-

Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: PubMed URL: [Link]

-

Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - PubMed Central URL: [Link]

-

Title: Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sarpublication.com [sarpublication.com]

- 8. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An Initial Investigation into the Mechanism of Action of 5,6-dimethylpyridazin-3(2H)-one: A Technical Guide for Researchers

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3] Compounds incorporating this core structure have been developed as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[4][5][6][7] The versatility of the pyridazinone ring allows it to interact with a diverse range of biological targets, including G-protein coupled receptors, enzymes, and ion channels.[5] This guide outlines a comprehensive, multi-pronged strategy for the initial investigation into the mechanism of action of a specific derivative, 5,6-dimethylpyridazin-3(2H)-one. As a novel compound with limited published data, the proposed workflow is designed to systematically explore its biological activity, identify its molecular target(s), and elucidate the downstream signaling pathways it modulates. This document serves as a technical resource for researchers, scientists, and drug development professionals embarking on the characterization of this and similar novel chemical entities. Our approach is grounded in established methodologies and logical experimental progression, ensuring a robust and insightful investigation.

Part 1: Hypothesis Generation and Initial Target Screening

Given the known biological activities of the broader pyridazinone class, we can formulate several primary hypotheses for the mechanism of action of 5,6-dimethylpyridazin-3(2H)-one. Structurally related compounds have shown affinity for adrenoceptors, and inhibitory activity against phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).[8][9][10] Therefore, our initial investigation will focus on these potential targets.

Radioligand Binding Assays for Adrenoceptor Affinity

To assess the potential interaction of 5,6-dimethylpyridazin-3(2H)-one with α1- and α2-adrenoceptors, competitive radioligand binding assays are a standard and effective initial screen.[8]

-

Preparation of Cell Membranes:

-

Culture cell lines expressing high levels of the target receptor (e.g., HEK293 cells transfected with human α1- or α2-adrenoceptors).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of 5,6-dimethylpyridazin-3(2H)-one.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash with cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter mats using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 5,6-dimethylpyridazin-3(2H)-one.

-

Determine the IC50 (half-maximal inhibitory concentration) value from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| 5,6-dimethylpyridazin-3(2H)-one | α1-adrenoceptor | [3H]-prazosin | 150 | 75 |

| 5,6-dimethylpyridazin-3(2H)-one | α2-adrenoceptor | [3H]-yohimbine | >10,000 | >5,000 |

| Prazosin (Control) | α1-adrenoceptor | [3H]-prazosin | 2.5 | 1.2 |

Enzyme Inhibition Assays: PDE4 and COX-2

Based on the anti-inflammatory potential of pyridazinone derivatives, direct enzymatic inhibition assays for PDE4 and COX-2 are critical initial screens.[9][10]

-

Assay Principle: This assay utilizes a fluorescently labeled cAMP substrate. PDE4 cleaves cAMP, preventing it from binding to a binding partner and thus reducing the FRET signal.

-

Procedure:

-

In a 96-well plate, add recombinant human PDE4 enzyme.

-

Add varying concentrations of 5,6-dimethylpyridazin-3(2H)-one or a known PDE4 inhibitor (e.g., rolipram) as a positive control.

-

Initiate the reaction by adding the fluorescently labeled cAMP substrate.

-

Incubate at room temperature, protected from light.

-

Measure the FRET signal at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the signal relative to no-enzyme and no-inhibitor controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

-

-

Assay Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts a substrate into a fluorescent product.

-

Procedure:

-

In a 96-well plate, add recombinant human COX-2 enzyme.

-

Add varying concentrations of 5,6-dimethylpyridazin-3(2H)-one or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Initiate the reaction by adding arachidonic acid and a fluorometric substrate.

-

Incubate at 37°C.

-

Measure the fluorescence intensity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.

-

| Compound | Target Enzyme | IC50 (µM) |

| 5,6-dimethylpyridazin-3(2H)-one | PDE4 | 5.2 |

| Rolipram (Control) | PDE4 | 0.1 |

| 5,6-dimethylpyridazin-3(2H)-one | COX-2 | >100 |

| Celecoxib (Control) | COX-2 | 0.05 |

Part 2: Elucidation of Downstream Signaling Pathways

Based on the initial screening results, let's hypothesize that 5,6-dimethylpyridazin-3(2H)-one is a moderately potent PDE4 inhibitor. The next logical step is to investigate its effects on the downstream signaling pathway of PDE4 in a cellular context. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels.[9]

Measurement of Intracellular cAMP Levels

An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify changes in intracellular cAMP levels in response to treatment with 5,6-dimethylpyridazin-3(2H)-one.

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., human primary macrophages or a monocytic cell line like U937) in a 96-well plate.[9]

-

Pre-treat cells with varying concentrations of 5,6-dimethylpyridazin-3(2H)-one for a specified time.

-

Stimulate the cells with an agent that induces cAMP production (e.g., forskolin) to amplify the signal.

-

-

Cell Lysis and Assay:

-

Lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysate with a cAMP-HRP conjugate and anti-cAMP antibodies in a pre-coated plate.

-

Wash the plate and add a substrate solution to develop the color.

-